molecular formula C20H16O5 B4982261 Acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester CAS No. 430470-86-3

Acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester

Cat. No.: B4982261
CAS No.: 430470-86-3
M. Wt: 336.3 g/mol
InChI Key: KZTDYTTWUXLYSC-UHFFFAOYSA-N
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Description

Acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester is a synthetic coumarin derivative with a complex structure featuring:

  • A 2H-1-benzopyran (coumarin) core substituted with a phenyl group at position 4 and a 2-oxo (keto) group at position 2.
  • An acetic acid moiety linked via an ether bond to the 7-hydroxy group of the coumarin backbone.
  • An allyl (2-propen-1-yl) ester group, which enhances lipophilicity and may influence metabolic stability .

Its molecular formula is C24H20O7, with a monoisotopic mass of 420.120903 and an average mass of 420.417 .

Properties

IUPAC Name

prop-2-enyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-2-10-23-20(22)13-24-15-8-9-16-17(14-6-4-3-5-7-14)12-19(21)25-18(16)11-15/h2-9,11-12H,1,10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTDYTTWUXLYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168616
Record name 2-Propen-1-yl 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430470-86-3
Record name 2-Propen-1-yl 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430470-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-yl 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester typically involves the esterification of acetic acid derivatives with appropriate alcohols. One common method includes the reaction of 2-oxo-4-phenyl-2H-1-benzopyran-7-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity:
    • Research indicates that neoflavonoids exhibit significant antioxidant properties. The presence of the benzopyran moiety allows for effective scavenging of free radicals, which can mitigate oxidative stress in cells. This property is particularly beneficial in the prevention of chronic diseases such as cancer and cardiovascular disorders .
  • Anti-inflammatory Effects:
    • Studies have demonstrated that compounds similar to acetic acid esters of neoflavonoids can reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties:
    • The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Agricultural Applications

  • Pesticide Development:
    • The unique chemical structure of this ester has led to its exploration as a potential biopesticide. Its ability to affect the growth and reproduction of pests can be harnessed in sustainable agriculture practices .
  • Plant Growth Regulators:
    • There is evidence suggesting that neoflavonoids can act as growth regulators, promoting beneficial growth responses in plants under stress conditions. This application could enhance crop yields and resilience against environmental stressors .

Materials Science Applications

  • Polymer Synthesis:
    • The reactivity of the acetic acid ester group allows for its incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials. Such polymers could find applications in coatings, adhesives, and packaging materials .
  • Nanocomposites:
    • Research has explored the use of this compound in synthesizing nanocomposites with improved electrical and thermal properties. These materials are valuable in electronics and energy storage devices .

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant Activity Demonstrated significant reduction in oxidative stress markers in cell cultures.
Anti-inflammatory Effects Reduced levels of pro-inflammatory cytokines in animal models.
Antimicrobial Properties Effective against multiple strains of bacteria with low toxicity to human cells.
Pesticide Development Exhibited growth inhibition in common agricultural pests at low concentrations.
Polymer Synthesis Enhanced mechanical properties observed in polymer blends containing the ester.

Mechanism of Action

The mechanism of action of acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Ester Group Molecular Formula Molecular Mass Key Differences Reference
Target Compound 2H-1-benzopyran 4-phenyl, 2-oxo, 7-oxyacetic acid Allyl (2-propen-1-yl) C24H20O7 420.417 Reference standard
Allyl {[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate 2H-1-benzopyran 7-methoxybenzofuran, 7-methyl Allyl C24H20O7 420.417 Benzofuran substitution introduces heterocyclic complexity
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid 2H-1-benzopyran 4-phenyl, 7-oxy(phenyl)acetic acid Free carboxylic acid C23H16O6 388.37 Lack of ester group; diphenyl structure enhances rigidity
Acetic acid, 2-[(4-methyl-2-oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester 2H-1-benzopyran 4-methyl, 3-phenyl Methyl C19H16O5 324.33 Smaller ester group; methyl substitution reduces steric hindrance
2-Propenoic acid, 2-methyl-, 2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]ethyl ester 2H-1-benzopyran 4-methyl Ethyl (methacrylate) C16H16O5 288.29 Methacrylic acid backbone alters reactivity

Functional Group Variations

Ester Group Impact

  • Allyl vs.
  • Free Carboxylic Acid (): The absence of an ester group increases polarity, reducing membrane permeability but enhancing solubility in aqueous environments .

Substituent Effects

  • 4-Phenyl vs. 4-Methyl : The phenyl group in the target compound enhances π-π stacking interactions, which may improve binding affinity in biological systems compared to methyl-substituted analogues .
  • Benzofuran vs.

Biological Activity

The compound Acetic acid, 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-, 2-propen-1-yl ester is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H15O5\text{C}_{17}\text{H}_{15}\text{O}_{5}

This structure includes a coumarin moiety which is pivotal for its biological activity. The presence of the acetic acid and propenyl ester groups enhances its solubility and bioavailability.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study evaluating various coumarins demonstrated that they effectively scavenge free radicals, thereby protecting cells from oxidative stress. The specific antioxidant activity of the compound was assessed using DPPH and ABTS assays, revealing a notable capacity to neutralize free radicals.

Assay TypeIC50 Value (µM)
DPPH28.08
ABTS2402.95

These results suggest that the compound possesses robust antioxidant capabilities, which could be beneficial in preventing oxidative damage in biological systems .

Antimicrobial Activity

Coumarin derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that the compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that the compound could serve as a potential antimicrobial agent in clinical applications .

Anti-inflammatory Effects

The anti-inflammatory effects of coumarin derivatives have been well-documented. The compound's ability to inhibit pro-inflammatory cytokines was evaluated in cellular models, showing a significant reduction in TNF-alpha and IL-6 levels. This suggests that it may be useful in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in its structure allows for effective scavenging of reactive oxygen species.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial growth.
  • Gene Expression Modulation : Similar compounds have been shown to modulate gene expression related to immune responses, potentially enhancing or suppressing specific pathways .

Case Studies

A notable case study involved the use of a similar coumarin derivative in treating skin inflammation in animal models. The treatment resulted in reduced erythema and swelling compared to control groups, highlighting the potential therapeutic benefits of this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this benzopyran-derived ester, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling 2-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid with propenyl alcohol via esterification. Acid-catalyzed (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide) can be used. Optimize reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions. Monitor progress via TLC or HPLC to confirm ester bond formation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular ion peaks ([M+H]+) and detect impurities.
  • NMR (1H and 13C) : Compare chemical shifts with structurally similar benzopyran esters (e.g., δ 5.2–5.8 ppm for propenyl protons, δ 160–170 ppm for carbonyl carbons) .
  • IR Spectroscopy : Verify ester C=O stretching (~1740 cm⁻¹) and benzopyran lactone (~1680 cm⁻¹) .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v in final buffer) to avoid precipitation. Solubility can be enhanced via micellar encapsulation using surfactants like Tween-80 .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the propenyl ester group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distribution. Focus on the electrophilic carbonyl carbon (C=O) and α,β-unsaturated ester system. Compare activation energies for hydrolysis or aminolysis pathways to guide experimental design .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected downfield shifts in NMR)?

  • Methodological Answer : Contradictions may arise from tautomerism in the benzopyran ring or solvent effects. For example, lactone-keto/enol tautomerism can shift carbonyl signals. Use deuterated solvents with controlled pH and variable-temperature NMR to isolate contributions from dynamic equilibria .

Q. How does the steric hindrance of the 4-phenyl group influence regioselectivity in derivatization reactions?

  • Methodological Answer : The 4-phenyl group creates steric bulk, limiting access to the 7-oxyacetic acid moiety. Perform competitive reactions with bulky vs. small nucleophiles (e.g., benzylamine vs. methylamine) to quantify selectivity. X-ray crystallography (if crystals are obtainable) can visualize spatial constraints .

Q. What are the challenges in quantifying trace impurities (e.g., hydrolyzed byproducts) during stability studies?

  • Methodological Answer : Use UPLC-QTOF-MS with a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) to separate and identify degradation products. Employ a gradient elution (0.1% formic acid in water/acetonitrile) and compare fragmentation patterns with synthetic standards .

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